DBCO-amine

Descripción

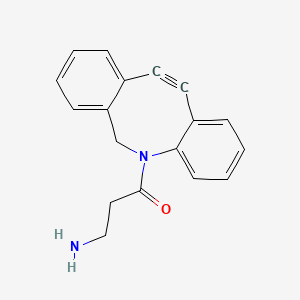

Structure

3D Structure

Propiedades

IUPAC Name |

3-amino-1-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O/c19-12-11-18(21)20-13-16-7-2-1-5-14(16)9-10-15-6-3-4-8-17(15)20/h1-8H,11-13,19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCCYFTDHSHTFER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255942-06-3 | |

| Record name | Dibenzocyclooctyne-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to DBCO-Amine: Structure, Functional Groups, and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dibenzocyclooctyne-Amine (DBCO-Amine), a key reagent in the field of bioconjugation and drug development. We will delve into its core structure, the unique functionalities of its constituent groups, and its applications in advanced life science research, with a focus on providing actionable data and detailed experimental protocols.

Core Structure and Functional Groups

This compound, also known by synonyms such as ADIBO-Amine or DIBAC-Amine, is a heterobifunctional linker molecule. Its chemical structure is characterized by two primary functional moieties: a dibenzocyclooctyne (DBCO) group and a primary amine (-NH₂) group.

-

Dibenzocyclooctyne (DBCO): This is a strained alkyne integrated into a rigid dibenzo-fused cyclooctane (B165968) ring system. The significant ring strain in the cyclooctyne (B158145) makes it highly reactive towards azides in a reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This "click chemistry" reaction is notable for being bioorthogonal, meaning it can proceed within complex biological systems without interfering with native biochemical processes. A key advantage of SPAAC is that it does not require a cytotoxic copper catalyst, making it ideal for in vivo and in vitro applications involving living cells.[1]

-

Primary Amine (-NH₂): The terminal primary amine group provides a versatile handle for conjugation to a variety of biomolecules and surfaces. It readily reacts with electrophilic groups such as carboxylic acids (in the presence of activators like EDC), activated esters (e.g., N-hydroxysuccinimide [NHS] esters), and aldehydes to form stable amide or imine bonds, respectively.[2]

The combination of these two functional groups in a single molecule allows for a powerful two-step bioconjugation strategy. First, the amine can be used to attach the DBCO moiety to a molecule of interest. Subsequently, the DBCO group is available for a highly specific and efficient click reaction with an azide-tagged partner.

Quantitative Data Summary

The physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Citations |

| Chemical Formula | C₁₈H₁₆N₂O | [3][4] |

| Molecular Weight | 276.33 g/mol | [4][5] |

| CAS Number | 1255942-06-3 | [6] |

| Appearance | White to slight yellow or brown solid/powder | [6] |

| Purity | Typically >95% (as determined by HPLC) | [6] |

| Solubility | Soluble in DMSO, DMF, DCM, THF, acetonitrile, methanol, and chloroform. Sparingly soluble in ethanol (B145695) and insoluble in water. | [2][3][4][6][7][8] |

| Storage Conditions | -20°C, desiccated. It is recommended to let the vial come to room temperature before opening to avoid moisture condensation. | [2][4][6][7][8] |

| UV Absorbance (DBCO) | ~310 nm | [9][10] |

Experimental Protocols

Detailed methodologies for the two primary reaction types involving this compound are provided below. These protocols are general guidelines and may require optimization for specific applications.

Amine Conjugation via NHS Ester Coupling

This protocol describes the conjugation of this compound to a protein containing primary amines (e.g., lysine (B10760008) residues) that has been pre-activated with an NHS ester.

Materials:

-

Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

-

This compound

-

Anhydrous DMSO or DMF

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Spin desalting columns or other protein purification system

Procedure:

-

Prepare this compound Solution: Prepare a fresh stock solution of this compound (e.g., 10 mM) in anhydrous DMSO or DMF.[11]

-

Reaction Setup:

-

Ensure the protein solution is at a suitable concentration (e.g., 1-5 mg/mL) in an amine-free buffer.

-

Add a 10- to 40-fold molar excess of the this compound stock solution to the protein sample. The final concentration of the organic solvent should be kept low (typically <20%) to maintain protein integrity.[9][11]

-

-

Incubation: Incubate the reaction at room temperature for 60 minutes or overnight at 4°C with gentle mixing.[11]

-

Quenching (Optional): To stop the reaction, add the quenching solution to a final concentration of 20-50 mM to consume any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.[12]

-

Purification: Remove excess, unreacted this compound and byproducts using a spin desalting column or other suitable chromatography method equilibrated with the desired storage buffer.[11]

-

Storage: Store the DBCO-labeled protein at -20°C. Note that the DBCO group may lose reactivity over time.[9]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the copper-free click reaction between a DBCO-functionalized molecule and an azide-containing molecule.

Materials:

-

DBCO-functionalized molecule (from the previous protocol or other synthesis)

-

Azide-modified molecule

-

Reaction buffer (e.g., PBS, pH 7.4). Ensure the buffer is free of sodium azide (B81097).

Procedure:

-

Reagent Preparation:

-

Dissolve the DBCO-functionalized and azide-modified molecules in the reaction buffer to the desired concentrations.

-

-

Reaction Setup:

-

Incubation: Incubate the reaction mixture at room temperature for 2-12 hours or at 4°C for 4-12 hours.[13][15] The reaction progress can be monitored by the decrease in DBCO absorbance at ~310 nm or by analytical techniques such as SDS-PAGE or mass spectrometry.[10]

-

Purification (if necessary): If one of the reactants was used in excess, the final conjugate can be purified using an appropriate method such as size-exclusion chromatography, affinity chromatography, or dialysis to remove the unreacted component.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key logical relationships and experimental workflows involving this compound.

References

- 1. vectorlabs.com [vectorlabs.com]

- 2. This compound CAS#: 1255942-06-3 [m.chemicalbook.com]

- 3. This compound | 1255942-06-3 [chemicalbook.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. Dibenzocyclooctyne-amine | C18H16N2O | CID 77078258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 7. vectorlabs.com [vectorlabs.com]

- 8. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 9. broadpharm.com [broadpharm.com]

- 10. docs.aatbio.com [docs.aatbio.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. This compound, Bifunctional DBCO-containing Reagents - Jena Bioscience [jenabioscience.com]

- 14. interchim.fr [interchim.fr]

- 15. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

The Acceleration of Bioconjugation: A Technical Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

For Researchers, Scientists, and Drug Development Professionals

The advent of bioorthogonal chemistry has revolutionized the study of biological systems, enabling the precise chemical modification of biomolecules in their native environments. At the forefront of this revolution is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a powerful ligation reaction that proceeds with remarkable specificity and biocompatibility. This technical guide provides an in-depth exploration of the core principles of SPAAC, complete with quantitative kinetic data, detailed experimental protocols, and illustrative diagrams to empower researchers in leveraging this transformative technology.

Core Principles of SPAAC: Harnessing Ring Strain for Catalyst-Free Ligation

The cornerstone of SPAAC is the [3+2] cycloaddition between a strained cyclooctyne (B158145) and an azide (B81097), yielding a stable triazole linkage.[1] Unlike the related Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), SPAAC obviates the need for a cytotoxic copper catalyst, making it ideally suited for applications in living cells and organisms.[2][3]

The driving force behind this reaction is the significant ring strain inherent in cyclooctyne derivatives, the smallest stable cyclic alkynes.[1] This strain dramatically lowers the activation energy of the cycloaddition, allowing the reaction to proceed rapidly and selectively at physiological temperatures and pH.[1] The azide and strained alkyne moieties are bioorthogonal, meaning they do not react with naturally occurring functional groups within biological systems, ensuring that the ligation is highly specific to the intended targets.[1][4] The reaction mechanism is a concerted Huisgen 1,3-dipolar cycloaddition, where the azide acts as a 1,3-dipole that reacts with the strained alkyne (the dipolarophile).[1]

Quantitative Analysis of SPAAC Kinetics

The rate of the SPAAC reaction is a critical parameter for its application, particularly in time-sensitive biological experiments. The reaction kinetics are typically second-order, and the rate is influenced by the structure of the cyclooctyne, the electronic properties of the azide, and the reaction solvent.[1] The selection of a cyclooctyne is a crucial decision that directly impacts the efficiency of bioconjugation. More strained cyclooctynes exhibit faster reaction kinetics, which is essential for applications requiring rapid labeling at low concentrations.[1]

Below is a summary of second-order rate constants for the reaction of various commonly used cyclooctynes with benzyl (B1604629) azide, a standard benchmark azide.

| Cyclooctyne Derivative | Abbreviation | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] |

| Dibenzocyclooctyne | DBCO | ~0.6 - 1.0 |

| Dibenzoannulated cyclooctyne | DIBO | ~0.3 - 0.7 |

| Bicyclo[6.1.0]nonyne | BCN | ~0.06 - 0.1 |

| Difluorinated cyclooctyne | DIFO | Not specified in provided context |

| [9+1]CPP | - | 2.2 x 10⁻³ |

| [11+1]CPP | - | 4.5 x 10⁻⁴ |

| fluor[11+1]CPP | - | 4.7 x 10⁻³ |

| m[9+1]CPP | - | 9.6 x 10⁻³ |

Note: Reaction rates can vary depending on the solvent, temperature, and specific derivatives of the cyclooctyne and azide used.[1]

From the data, it is evident that DBCO derivatives generally exhibit the highest reaction rates among the common cyclooctynes, making them a preferred choice for applications where speed is critical.[1] DIBO also demonstrates robust reactivity, while BCN, although slower, offers advantages in terms of its smaller size and lower lipophilicity.[1] The cycloparaphenylene-based alkynes show tunable reactivity based on ring size and electronic modifications.[5][6]

Experimental Protocols

This section provides detailed methodologies for key experiments involving SPAAC, from the synthesis of activated cyclooctynes to their application in protein labeling.

Synthesis of Activated Cyclooctynes

a) Synthesis of Bicyclo[6.1.0]nonyne (BCN) Derivatives

A common route to functionalized BCN starts from 1,5-cyclooctadiene (B75094). A concise three-step synthesis of anti-BCN-COOH has been reported with an overall yield of 32%.[7]

-

Cyclopropanation of 1,5-cyclooctadiene: React 1,5-cyclooctadiene with ethyl diazoacetate in the presence of a rhodium catalyst (e.g., Rh₂(OAc)₄) to form the ethyl ester of bicyclo[6.1.0]non-4-ene-9-carboxylic acid.[8]

-

Bromination: The resulting alkene is brominated, for example, by reaction with bromine in chloroform.[9]

-

Elimination: The alkyne is then formed through a subsequent elimination reaction to yield the final BCN-COOH product.[9]

b) Synthesis of Dibenzoazacyclooctyne (DBCO) Derivatives

An optimized, chromatography-free synthesis of a DBCO derivative suitable for large-scale preparation has been developed.[2] While the specific multi-step synthesis is complex, a general approach involves the construction of the dibenzoannulated eight-membered ring containing an amine functionality, often utilizing a Sonogashira coupling to form an internal alkyne followed by cyclization and functional group manipulations.

c) Synthesis of Difluorinated Cyclooctyne (DIFO) Derivatives

A scalable synthesis of a second-generation difluorinated cyclooctyne has been reported, which involves a key homologation/ring-expansion reaction.[10][11]

-

Preparation of a Difluorinated Cycloheptanone: A key intermediate, a difluorinated cycloheptanone, is synthesized from commercially available precursors.[10]

-

One-Carbon Ring Expansion: A one-carbon ring expansion is performed using trimethylsilyl (B98337) diazomethane (B1218177) to yield a difluorocyclooctanone.[10]

-

Formation of the Alkyne: The resulting ketone is converted to the desired cyclooctyne through in situ vinyl triflate formation followed by syn-elimination of triflic acid.[11]

Protein Labeling using SPAAC

This protocol describes a general method for labeling a protein containing an azide group with a DBCO-functionalized molecule (e.g., a fluorescent dye).

Materials:

-

Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-10 mg/mL.[12]

-

DBCO-functionalized reagent (e.g., DBCO-NHS ester or DBCO-dye).

-

Anhydrous DMSO or DMF.

-

Desalting column or dialysis equipment for purification.

Procedure:

-

Protein Preparation: Ensure the azide-modified protein is in a suitable buffer. Buffers containing primary amines like Tris or glycine (B1666218) should be avoided if using an NHS-ester for azide installation.[12]

-

DBCO Reagent Preparation: Prepare a stock solution of the DBCO reagent in DMSO (e.g., 10 mM).[13]

-

Conjugation Reaction: Add a 10-20 fold molar excess of the DBCO reagent solution to the protein solution. The final concentration of the organic solvent should be kept below 10-20% to avoid protein denaturation.[12][13]

-

Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.[13]

-

Purification: Remove the unreacted DBCO reagent and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer.[13]

-

Characterization: Confirm the conjugation and determine the degree of labeling using techniques such as SDS-PAGE with fluorescence imaging (if a fluorescent dye was used) and mass spectrometry.[12]

Visualizing Core Concepts and Workflows

Diagrams generated using Graphviz provide a clear visual representation of the SPAAC mechanism and its application in experimental workflows.

Conclusion

Strain-Promoted Alkyne-Azide Cycloaddition has emerged as an indispensable tool in chemical biology, bioconjugation, and drug development. Its bioorthogonality, rapid kinetics, and catalyst-free nature provide a robust method for the precise and efficient labeling of biomolecules in complex biological milieu. By understanding the core principles, quantitative kinetics, and experimental protocols outlined in this guide, researchers can effectively harness the power of SPAAC to advance their scientific endeavors, from fundamental studies of cellular processes to the development of novel therapeutics and diagnostics.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Second-Generation Difluorinated Cyclooctynes for Copper-Free Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Traceless Click-Assisted Native Chemical Ligation Enabled by Protecting Dibenzocyclooctyne from Acid-Mediated Rearrangement with Copper(I) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A concise synthesis of anti-bicyclo[6.1.0]nonyne carboxylic acid - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis and stability studies of bicyclo[6.1.0]nonyne scaffolds for automated solid-phase oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Homologation Approach to the Synthesis of Difluorinated Cycloalkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. benchchem.com [benchchem.com]

- 13. broadpharm.com [broadpharm.com]

An In-depth Technical Guide to Copper-Free Click Chemistry with DBCO Reagents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of copper-free click chemistry, with a specific focus on the use of Dibenzocyclooctyne (DBCO) reagents. This powerful bioconjugation technique has become an indispensable tool in chemical biology, drug development, and materials science due to its high efficiency, specificity, and biocompatibility.

Introduction to Copper-Free Click Chemistry and DBCO Reagents

Copper-free click chemistry, formally known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), is a bioorthogonal reaction that enables the covalent ligation of molecules in complex biological environments.[1] Unlike the copper-catalyzed version (CuAAC), SPAAC does not require a cytotoxic copper(I) catalyst, making it ideal for applications involving living cells and organisms.[1]

At the heart of SPAAC are strained cyclooctynes, and among the most prominent and widely used are DBCO reagents. The inherent ring strain in the DBCO molecule significantly lowers the activation energy for the cycloaddition reaction with azides, leading to rapid and efficient conjugation under physiological conditions.[2] DBCO reagents are valued for their high reactivity, stability, and the formation of a stable triazole linkage with azide-functionalized molecules.[2][3]

Core Principles of DBCO-Mediated SPAAC

The driving force behind the DBCO-azide reaction is the release of ring strain in the eight-membered cyclooctyne (B158145) ring upon forming a more stable, five-membered triazole ring. This reaction is a type of [3+2] dipolar cycloaddition where the azide (B81097) acts as the 1,3-dipole and the strained alkyne in the DBCO molecule acts as the dipolarophile. The reaction is highly specific, as both the DBCO and azide groups are bioorthogonal, meaning they do not typically react with native biological functional groups.[3]

Quantitative Data on DBCO Reactions

The efficiency and kinetics of SPAAC reactions with DBCO reagents are influenced by several factors, including the specific DBCO derivative, the nature of the azide, the solvent, pH, and temperature.[4]

Table 1: Second-Order Reaction Rate Constants for DBCO Derivatives with Various Azides

| DBCO Derivative | Azide | Rate Constant (M⁻¹s⁻¹) | Conditions |

| Sulfo DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | 0.55–1.22 | HEPES buffer (pH 7) |

| Sulfo this compound | 1-azido-1-deoxy-β-D-glucopyranoside | 0.32–0.85 | PBS (pH 7) |

| DBCO-PEG5-Trastuzumab | Model Azides | 0.18 - 0.37 | HEPES & PBS |

| DBCO | Benzyl (B1604629) azide | ~0.11 - 0.14 | Various |

| DBCO | Phenyl azide | Slower than with benzyl azide | Not specified |

Data compiled from multiple sources. Rate constants can vary based on specific experimental conditions.[4][5][6]

Table 2: Stability and Optimal Conditions for DBCO Conjugation

| Parameter | Value/Range | Conditions |

| Optimal pH | 7.0 - 9.0 | Aqueous buffer (e.g., PBS) |

| Stability of DBCO-IgG | ~3-5% loss of reactivity | 4 weeks at 4°C or -20°C |

| Molar Excess (DBCO-NHS ester to Antibody) | 5-30 fold | Room Temperature, 30-60 min |

| Molar Excess (Azide to DBCO-Antibody) | 1.5-4 fold | 4°C to 37°C, 2-24 hours |

These values provide a general guideline for experimental design.[2] DBCO reagents have shown some instability in the presence of reducing agents like TCEP, and BCN may be a more suitable alternative in such cases.[7]

Experimental Protocols

General Protocol for Antibody Labeling with DBCO-NHS Ester

This protocol describes the non-specific labeling of an antibody's primary amines (e.g., lysine (B10760008) residues) with a DBCO-NHS ester.

Materials:

-

Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

DBCO-NHS ester

-

Anhydrous DMSO or DMF

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting spin column or other purification system (e.g., HPLC)

Procedure:

-

Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in an amine-free buffer.[3] If the buffer contains primary amines (e.g., Tris), exchange it with PBS.

-

DBCO-NHS Ester Preparation: Immediately before use, prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO or DMF.[8]

-

Conjugation Reaction: Add a 20-30 fold molar excess of the DBCO-NHS ester solution to the antibody solution.[8] The final concentration of the organic solvent should not exceed 20% (v/v) to maintain antibody integrity.[3]

-

Incubation: Incubate the reaction mixture for 60 minutes at room temperature.[8]

-

Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM to hydrolyze any unreacted NHS ester.[9] Incubate for an additional 15 minutes at room temperature.[9]

-

Purification: Remove the excess, unreacted DBCO reagent and byproducts using a desalting spin column or by HPLC.[9]

Protocol for Metabolic Cell Labeling and DBCO-Fluorophore Staining

This two-step protocol first introduces azide groups onto the surface of cells via metabolic engineering, followed by fluorescent labeling using a DBCO-conjugated dye.

Materials:

-

Mammalian cells of interest

-

Complete cell culture medium

-

Peracetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz)

-

DBCO-conjugated fluorophore

-

PBS

-

Fixative (e.g., 4% paraformaldehyde in PBS) (for fixed-cell imaging)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) (optional, for intracellular targets)

Procedure:

-

Metabolic Labeling:

-

Seed cells in an appropriate culture vessel.

-

Prepare a stock solution of Ac4ManNAz in DMSO (e.g., 10 mM).[10]

-

Add Ac4ManNAz to the cell culture medium to a final concentration of 25-50 µM.

-

Incubate the cells for 1-3 days under normal growth conditions to allow for the metabolic incorporation of the azido (B1232118) sugar into cell surface glycans.[10]

-

-

DBCO-Fluorophore Staining (Live Cells):

Procedure for Fixed-Cell Imaging:

-

After metabolic labeling, fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.[10]

-

Wash the cells twice with PBS.[10]

-

(Optional) For intracellular targets, permeabilize the cells with 0.1% Triton X-100 for 10-15 minutes.[10]

-

Incubate the fixed cells with the DBCO-fluorophore staining solution for 1 hour at room temperature, protected from light.[10]

-

Wash the cells three times with PBS and proceed with imaging.[10]

Mandatory Visualizations

General Experimental Workflow for DBCO-NHS Ester Antibody Conjugation

Caption: Workflow for labeling an antibody with a DBCO-NHS ester and subsequent SPAAC reaction.

Logical Flow for Pre-targeted Drug Delivery using DBCO Chemistry

Caption: A two-step pre-targeted drug delivery strategy utilizing in vivo SPAAC.[12][13]

Signaling Pathway for Metabolic Glycan Labeling and Visualization

Caption: Pathway of metabolic glycan labeling and subsequent fluorescent detection via SPAAC.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. docs.aatbio.com [docs.aatbio.com]

- 4. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. Strain Promoted Click Chemistry of 2- or 8-Azidopurine and 5-Azidopyrimidine Nucleosides and 8-Azidoadenosine Triphosphate with Cyclooctynes. Application to Living Cell Fluorescent Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. help.lumiprobe.com [help.lumiprobe.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. vectorlabs.com [vectorlabs.com]

- 12. Bioorthogonal, two-component delivery systems based on antibody and drug-loaded nanocarriers for enhanced internalization of nanotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Clickable Albumin Nanoparticles for Pretargeted Drug Delivery toward PD-L1 Overexpressing Tumors in Combination Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability Properties of DBCO-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility and stability of Dibenzocyclooctyne-amine (DBCO-amine), a critical reagent in copper-free click chemistry. Understanding these properties is paramount for the successful design and execution of bioconjugation reactions, particularly in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics.

Core Properties of this compound

This compound is a bifunctional molecule featuring a strained dibenzocyclooctyne (DBCO) moiety and a primary amine. The DBCO group enables highly efficient and bioorthogonal reactions with azide-containing molecules through Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). The primary amine serves as a versatile handle for conjugation to various molecules, such as proteins, peptides, and surfaces, typically through the formation of a stable amide bond with a carboxylic acid or its activated ester.

Solubility Profile

This compound is characterized by its hydrophobicity, rendering it insoluble in aqueous solutions.[1][2] However, it exhibits good solubility in a range of common organic solvents. For applications in aqueous media, it is often necessary to first dissolve the this compound in a water-miscible organic solvent or to use a pegylated version of the molecule to enhance its hydrophilic character.[1][2]

Table 1: Solubility of this compound

| Solvent | Solubility | Notes |

| Water | Insoluble | [1][2] |

| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended as a solvent for stock solutions.[1][2] |

| N,N-Dimethylformamide (DMF) | Soluble | Recommended as a solvent for stock solutions.[1][2] |

| N,N-Dimethylacetamide (DMAC) | Soluble | Recommended as a solvent for stock solutions.[1][2] |

| Methylene Chloride (DCM) | Soluble | [1][3] |

| Chloroform | Soluble | [4] |

| Tetrahydrofuran (THF) | Soluble | [3][4] |

| Methanol | Soluble | [1] |

| Acetone | Soluble | [1] |

| Acetonitrile | Soluble | [1][3] |

Stability Characteristics and Storage Recommendations

The stability of this compound is influenced by pH, temperature, and exposure to moisture. Proper storage and handling are crucial to maintain its reactivity.

Key Stability Considerations:

-

pH Sensitivity: this compound is sensitive to acidic conditions and should not be subjected to a pH below 5 during reactions or workup, as this can lead to the degradation of the DBCO moiety.[1][2] It is relatively stable in the presence of bases.[1][2]

-

Temperature: For long-term storage, this compound should be kept at -20°C.[1][2] Stock solutions in anhydrous solvents can be stored at -20°C for up to a month or at -80°C for up to six months.[5] When stored as a powder at -20°C, it has a shelf life of up to 3 years.[6]

-

Moisture: this compound is hygroscopic and should be stored in a desiccated environment.[1] Vials should be allowed to warm to room temperature before opening to prevent condensation.[1]

Table 2: Stability of this compound under Various Conditions

| Condition | Incubation Time | Expected % Intact DBCO Reagent (Illustrative) | Notes |

| pH 5.0, 25°C | 24 hours | 85 - 90% | Potential for slow acid-mediated degradation of the DBCO group.[7] |

| pH 7.4 (PBS), 4°C | 48 hours | >95% | Optimal short-term storage condition for aqueous working solutions.[7] |

| pH 7.4 (PBS), 25°C | 24 hours | 90 - 95% | Good stability at room temperature for typical reaction times.[7] |

| pH 7.4 (PBS), 37°C | 24 hours | 80 - 85% | Increased temperature can accelerate degradation.[7] |

| pH 8.5, 25°C | 24 hours | 90 - 95% | Generally stable at higher pH.[7] |

Experimental Protocols

Protocol 1: Determination of this compound Solubility

Objective: To qualitatively and semi-quantitatively assess the solubility of this compound in a selection of organic solvents.

Materials:

-

This compound

-

Selected organic solvents (e.g., DMSO, DMF, Methanol, Acetonitrile, Dichloromethane)

-

Vortex mixer

-

Microcentrifuge tubes (1.5 mL)

-

Analytical balance

Methodology:

-

Preparation of Saturated Solutions:

-

Weigh out a small, precise amount of this compound (e.g., 5 mg) into a series of microcentrifuge tubes.

-

To each tube, add a specific volume of the chosen solvent (e.g., 100 µL).

-

Vortex the tubes vigorously for 2-3 minutes to facilitate dissolution.

-

Allow the tubes to stand at room temperature for 10-15 minutes.

-

Visually inspect each tube for the presence of undissolved solid. If the solid has completely dissolved, add another pre-weighed amount of this compound and repeat the process until a saturated solution is achieved (i.e., undissolved solid remains).

-

-

Qualitative Assessment:

-

Record the solvents in which this compound is readily soluble, sparingly soluble, or insoluble based on visual inspection.

-

-

Semi-Quantitative Assessment (Optional):

-

For solvents in which this compound is soluble, carefully record the total mass of this compound that was dissolved in the known volume of solvent to estimate the solubility in mg/mL.

-

For a more accurate quantitative measurement, the supernatant of the saturated solution can be carefully removed, diluted, and analyzed by UV-Vis spectrophotometry or HPLC against a standard curve.

-

Protocol 2: Assessment of this compound Stability in Solution via HPLC

Objective: To quantify the stability of this compound in a specific solvent or buffer over time at a given temperature.

Materials:

-

This compound

-

Anhydrous DMSO

-

Aqueous buffer of choice (e.g., 1x PBS, pH 7.4), degassed

-

Reverse-Phase HPLC (RP-HPLC) system with a C18 column

-

UV Detector (monitoring at ~309 nm for DBCO absorbance)

-

Mobile Phase A: 0.1% TFA in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile

-

Thermostated incubator or water bath

Methodology:

-

Preparation of Stock Solution:

-

Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.

-

-

Preparation of Working Solution:

-

Dilute the stock solution 1:100 into the pre-warmed aqueous buffer of choice to a final concentration of 100 µM. Mix thoroughly.

-

-

Timepoint Zero (T=0):

-

Immediately inject a 20 µL aliquot of the working solution onto the RP-HPLC system. This will serve as the baseline measurement.

-

-

Incubation:

-

Place the vial containing the remaining working solution in a thermostated incubator at the desired temperature (e.g., 25°C or 37°C).

-

-

Collection of Timepoints:

-

At regular intervals (e.g., 2, 4, 8, 12, and 24 hours), inject another 20 µL aliquot onto the HPLC.

-

-

HPLC Analysis:

-

Run a gradient elution (e.g., 5% to 95% Mobile Phase B over 20 minutes) to separate the intact this compound from any potential degradation products.

-

-

Data Analysis:

-

Identify the peak corresponding to the intact this compound in the T=0 chromatogram.

-

Integrate the area of this peak for each timepoint.

-

Calculate the percentage of intact this compound remaining at each timepoint relative to the T=0 sample.

-

Visualization of Key Workflows

Bioconjugation Workflow using this compound

The following diagram illustrates a typical two-step workflow for the bioconjugation of a protein (e.g., an antibody) with a molecule of interest using this compound and SPAAC.

Troubleshooting Logic for SPAAC Reactions

This diagram provides a logical workflow for troubleshooting common issues encountered during SPAAC reactions.

Conclusion

This compound is a powerful and versatile reagent for copper-free click chemistry. A thorough understanding of its solubility and stability is essential for its effective use in research and development. By following the guidelines and protocols outlined in this technical guide, researchers can optimize their bioconjugation strategies and achieve reliable and reproducible results. The insolubility of this compound in aqueous media necessitates the use of organic co-solvents or derivatization with hydrophilic linkers for biological applications. Its sensitivity to acidic conditions and the importance of proper storage at low temperatures are critical factors to consider for maintaining its reactivity. The provided experimental protocols offer a framework for assessing its properties in specific applications, and the workflow diagrams serve as a visual aid for experimental planning and troubleshooting.

References

The Strategic Advantage of DBCO Linkers in Bioconjugation: An In-depth Technical Guide

In the intricate landscape of bioconjugation, the pursuit of precision, efficiency, and biocompatibility is paramount for researchers, scientists, and drug development professionals. The advent of click chemistry has revolutionized this field, and among its most powerful tools is the dibenzocyclooctyne (DBCO) linker. DBCO linkers are instrumental in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a cornerstone of bioorthogonal chemistry.[1][2] This reaction enables the covalent ligation of molecules in complex biological environments without the need for cytotoxic catalysts, making it a favored strategy in applications ranging from live-cell imaging to the development of antibody-drug conjugates (ADCs).[1][3]

Core Advantages of DBCO-Mediated Bioconjugation

The utility of DBCO linkers stems from a unique combination of reactivity, stability, and biocompatibility, making them ideal for a wide array of applications.[1]

Biocompatibility and Bioorthogonality: A Copper-Free Approach

The most significant advantage of the DBCO-azide reaction is its bioorthogonality; it proceeds with high specificity without interfering with native biochemical processes within living systems.[1][4] Unlike the copper-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC does not require a cytotoxic copper(I) catalyst, which can be detrimental to living cells and organisms.[1][5][6] This makes DBCO linkers exceptionally well-suited for in vivo applications and the labeling of live cells.[1][7] The DBCO group and the azide (B81097) group are highly selective for each other, even in the presence of other reactive functional groups like amines, thiols, and carboxyls, ensuring precise and targeted conjugation.[4][8]

Rapid Reaction Kinetics under Mild Conditions

The inherent ring strain of the DBCO molecule significantly lowers the activation energy of the cycloaddition reaction with azides, leading to fast reaction kinetics.[1][2] This strain-promoted nature allows for efficient conjugation at physiologically relevant temperatures and pH, typically at room temperature in aqueous buffers.[7][9] Reactions can often proceed to completion in under 5 minutes to a few hours, resulting in high yields of the desired bioconjugate.[1][10]

High Efficiency and Stability

The SPAAC reaction between DBCO and an azide is highly efficient, often proceeding to quantitative or near-quantitative yields.[9][11] This is a critical feature in the development of ADCs where the drug-to-antibody ratio (DAR) is a key determinant of efficacy.[1] Both the DBCO and azide functional groups exhibit long-term stability on biomolecules prior to conjugation.[8][9] Once formed, the resulting triazole linkage is highly stable, ensuring the integrity of the bioconjugate during storage and application.[4][7] DBCO-modified antibodies, for instance, have been shown to lose only about 3-5% of their reactivity towards azides over four weeks when stored at 4°C or -20°C.[2]

Enhanced Hydrophilicity with PEG Spacers

Many commercially available DBCO linkers incorporate polyethylene (B3416737) glycol (PEG) spacers.[12][13] These PEG linkers enhance the water solubility of the DBCO moiety and the resulting conjugate, which is particularly beneficial when working with hydrophobic payloads.[6][13] The PEG spacer also reduces steric hindrance, providing better access for the azide-containing molecule to react with the DBCO group, and can minimize aggregation of the final bioconjugate.[11][13]

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with DBCO-mediated bioconjugation, providing a comparative reference for experimental design.

Table 1: Reaction Kinetics of DBCO and Other Cyclooctynes with Benzyl Azide

| Cyclooctyne (B158145) | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference(s) |

| DBCO/DIBAC | ~0.1 - 1.0 | [14][15] |

| BCN | ~0.01 - 0.1 | [14] |

| DIBO | ~0.01 | [14] |

Note: Reaction rates can vary depending on the specific derivatives of the cyclooctyne and azide, solvent, and temperature.[3]

Table 2: Recommended Reaction Conditions for DBCO Bioconjugation

| Parameter | Recommended Range | Reference(s) |

| Molar Excess (DBCO-NHS ester to Antibody) | 5 to 30-fold | [1][16][17] |

| Molar Excess (Azide-molecule to DBCO-protein) | 1.5 to 4-fold | [1][16] |

| Reaction Temperature | 4°C to 37°C | [16][18] |

| Reaction Time (SPAAC) | < 5 minutes to overnight | [1][10] |

| Optimal pH | 7.0 - 9.0 | [1][16] |

| DBCO Stability on IgG (4 weeks at 4°C or -20°C) | ~3-5% loss of reactivity | [1][2] |

Experimental Protocols

Detailed methodologies are crucial for successful bioconjugation. Below are generalized protocols for the activation of an antibody with a DBCO-NHS ester and the subsequent copper-free click chemistry reaction.

Protocol 1: Antibody Activation with DBCO-NHS Ester

Objective: To introduce a reactive DBCO group onto an antibody via its primary amine residues (e.g., lysine).[1]

Materials:

-

Antibody in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.[7]

-

DBCO-NHS ester (e.g., DBCO-PEG4-NHS) freshly dissolved in anhydrous DMSO or DMF to a stock concentration of 10 mM.[8][19]

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 100 mM glycine).[8][19]

-

Desalting column for buffer exchange/purification.[9]

Procedure:

-

Antibody Preparation: Ensure the antibody solution is free of amine-containing buffers and stabilizers like BSA. If necessary, perform a buffer exchange into PBS.[8]

-

Reagent Preparation: Immediately before use, dissolve the DBCO-NHS ester in DMSO to a 10 mM concentration.[8]

-

Reaction Setup: Add the calculated volume of the DBCO-NHS ester solution to the antibody solution. A 20-30 fold molar excess of the DBCO-NHS ester is commonly used.[9][19] The final concentration of DMSO in the reaction mixture should ideally be below 20%.[9][19]

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.[9][19]

-

Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM and incubate for an additional 15 minutes.[9][19]

-

Purification: Remove excess, unreacted DBCO-NHS ester and quenching reagent using a desalting column, equilibrating with an appropriate buffer (e.g., PBS).[9]

-

Characterization (Optional): The degree of DBCO incorporation can be determined by measuring the absorbance of the conjugate at 280 nm (for protein) and ~310 nm (for DBCO).[8][9]

Protocol 2: Copper-Free Click Chemistry Conjugation

Objective: To conjugate the DBCO-activated antibody with an azide-containing molecule.[1]

Materials:

-

DBCO-activated antibody (from Protocol 1).

-

Azide-modified molecule (e.g., drug, fluorophore, oligonucleotide) in a compatible buffer.

-

Reaction buffer (e.g., PBS, pH 7.4).

Procedure:

-

Reaction Setup: Mix the DBCO-activated antibody with the azide-modified molecule in the reaction buffer. A 2-4 fold molar excess of the azide-modified molecule is typically recommended.[8][19]

-

Incubation: Incubate the reaction mixture. Common incubation conditions are:

-

Purification: Purify the resulting antibody conjugate from unreacted azide-modified molecules and other impurities using an appropriate method such as size-exclusion chromatography (SEC), hydrophobic interaction chromatography (HIC), or dialysis.[20]

-

Validation: Validate the final conjugate using methods like SDS-PAGE, which should show a band shift corresponding to the increased molecular weight of the conjugate, mass spectrometry, or HPLC.[7][8]

Visualizing the Process: Diagrams and Workflows

To better illustrate the concepts and procedures discussed, the following diagrams have been generated using Graphviz.

Caption: Logical relationships of DBCO linker advantages and their applications.

Caption: Experimental workflow for DBCO-mediated bioconjugation.

Caption: Conceptual signaling pathway of an ADC utilizing a DBCO linker.

References

- 1. benchchem.com [benchchem.com]

- 2. interchim.fr [interchim.fr]

- 3. benchchem.com [benchchem.com]

- 4. medium.com [medium.com]

- 5. glenresearch.com [glenresearch.com]

- 6. Activated DBCO PEG for Copper Free Click Chemistry | Biopharma PEG [biochempeg.com]

- 7. benchchem.com [benchchem.com]

- 8. docs.aatbio.com [docs.aatbio.com]

- 9. broadpharm.com [broadpharm.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. DBCO-PEG4-DBCO [baseclick.eu]

- 12. precisepeg.com [precisepeg.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. nanomicronspheres.com [nanomicronspheres.com]

- 19. help.lumiprobe.com [help.lumiprobe.com]

- 20. benchchem.com [benchchem.com]

The Chemistry of Connection: A Technical Guide to the Bioorthogonal Reactivity of DBCO and Azide Groups

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of the bioorthogonal reaction between dibenzocyclooctyne (DBCO) and azide (B81097) moieties, a cornerstone of modern bioconjugation and targeted therapeutic development. We provide a comprehensive overview of the reaction mechanism, quantitative kinetic data, detailed experimental protocols, and troubleshooting guidance to empower researchers in harnessing the precision and efficiency of this powerful chemical tool.

Core Principles: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The reaction between a DBCO group and an azide is a prime example of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a type of bioorthogonal "click chemistry". The driving force behind this reaction is the significant ring strain of the cyclooctyne (B158145) ring in the DBCO molecule. This inherent strain dramatically lowers the activation energy of the [3+2] cycloaddition reaction with an azide, enabling it to proceed rapidly and spontaneously at physiological temperatures and pH without the need for a cytotoxic copper(I) catalyst.[1][2]

The reaction is characterized by its high specificity and bioorthogonality; neither the DBCO nor the azide group readily participates in side reactions with native functional groups found in complex biological systems.[2] This results in the formation of a stable triazole linkage with high efficiency and minimal off-target effects.[2][3]

Mechanism of Action

The SPAAC reaction between DBCO and an azide proceeds through a concerted [3+2] dipolar cycloaddition mechanism. The azide acts as a 1,3-dipole that reacts with the strained alkyne (the dipolarophile) in DBCO. This concerted process involves a single transition state, leading to the formation of a stable, covalent triazole ring.

Quantitative Data Presentation

The efficiency of the DBCO-azide reaction is critical for its application in various experimental settings. The following tables summarize key quantitative data to inform experimental design and optimization.

Table 1: Second-Order Rate Constants of Common Cyclooctynes

The reactivity of different cyclooctynes can be compared using their second-order rate constants (k₂) for the reaction with a standard azide, such as benzyl (B1604629) azide. DBCO derivatives generally exhibit among the highest reaction rates.[1]

| Cyclooctyne | Azide Reactant | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] |

| DBCO | Benzyl Azide | ~0.6 - 1.0 |

| DIBO | Benzyl Azide | ~0.3 - 0.7 |

| BCN | Benzyl Azide | ~0.06 - 0.1 |

| Note: Reaction rates can vary depending on the solvent, temperature, and specific derivatives of the cyclooctyne and azide used.[1] |

Table 2: Influence of Buffer and pH on SPAAC Reaction Rates

The choice of buffer and pH can significantly impact the kinetics of the SPAAC reaction.

| Buffer (pH) | Sulfo DBCO-amine + 1-azido-1-deoxy-β-D-glucopyranoside (M⁻¹s⁻¹) | Sulfo this compound + 3-azido-L-alanine (M⁻¹s⁻¹) |

| PBS (pH 7) | 0.32–0.85 | Data not specified |

| HEPES (pH 7) | 0.55–1.22 | Data not specified |

| DMEM | 0.59–0.97 | Data not specified |

| RPMI | 0.27–0.77 | Data not specified |

| Data indicates that HEPES buffer at pH 7 generally provides the highest reaction rates, while PBS at the same pH results in slower kinetics.[4] Higher pH values generally lead to increased reaction rates, with the exception of HEPES buffer.[4] |

Table 3: Recommended Reaction Parameters for DBCO-Azide Conjugation

| Parameter | Recommended Range/Value | Notes |

| Molar Ratio (DBCO:Azide) | 1.5:1 to 3:1 | Can be inverted if the azide-containing molecule is limiting.[5] For antibody-small molecule conjugations, a 7.5-fold excess of one component is a good starting point.[6] |

| Temperature | 4°C to 37°C | Higher temperatures generally increase the reaction rate.[5] |

| Reaction Time | 4 - 12 hours at room temperature | Can be extended to overnight at 4°C for sensitive biomolecules.[6][7] |

| Solvents | Aqueous buffers (e.g., PBS, HEPES), DMSO, DMF | For biomolecule conjugations, keep the final concentration of organic co-solvents below 20% to prevent protein precipitation.[7] |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing DBCO-azide chemistry.

Protocol 1: General Protein Conjugation with DBCO-NHS Ester

This protocol describes the labeling of a primary amine-containing protein, such as an antibody, with a DBCO-NHS ester, followed by conjugation to an azide-modified molecule.

Materials:

-

Protein of interest (1-5 mg/mL in amine-free buffer, e.g., PBS pH 7.2-8.0)

-

DBCO-NHS ester

-

Anhydrous DMSO

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Azide-modified molecule

-

Desalting spin column or size-exclusion chromatography (SEC) system

-

HPLC system for purification (optional)

Procedure:

-

Reagent Preparation:

-

Ensure the protein solution is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column.

-

Immediately before use, prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO.[8]

-

-

Conjugation of DBCO-NHS Ester to Protein:

-

Quenching the Reaction:

-

Removal of Excess DBCO Reagent:

-

Remove unreacted DBCO-NHS ester and quenching agent using a desalting spin column according to the manufacturer's protocol.[8]

-

-

SPAAC Reaction with Azide-Modified Molecule:

-

Purification and Characterization:

-

Purify the final conjugate using an appropriate method, such as SEC or HPLC (IEX, HIC, or RP-HPLC), to remove any unreacted components.[8]

-

Characterize the purified conjugate to determine the degree of labeling (DOL) and purity.

-

Protocol 2: Metabolic Glycoengineering and Cell Surface Labeling

This protocol outlines the introduction of azide groups onto the surface of cells via metabolic glycoengineering, followed by fluorescent labeling using a DBCO-conjugated dye.

Materials:

-

Mammalian cells of interest

-

Cell culture medium and supplements

-

Tetra-acetylated N-azidoacetyl-D-mannosamine (Ac₄ManNAz)

-

DBCO-conjugated fluorescent dye

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

DAPI or Hoechst stain for nuclear counterstaining

-

Fluorescence microscope

Procedure:

-

Metabolic Labeling with Ac₄ManNAz:

-

Culture cells to the desired confluency.

-

Replace the culture medium with fresh medium containing Ac₄ManNAz at a final concentration of 50 µM.[9]

-

Incubate the cells for 1-3 days to allow for the metabolic incorporation of the azido (B1232118) sugar into cell surface glycans.[9]

-

-

Labeling with DBCO-Fluorophore:

-

Wash the cells twice with PBS to remove unincorporated Ac₄ManNAz.

-

Incubate the cells with the DBCO-conjugated fluorescent dye (e.g., 15-20 µM in growth media) for 1 hour at 37°C.[9]

-

Wash the cells three times with PBS to remove the unbound DBCO-fluorophore.

-

-

Fixation and Imaging:

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells twice with PBS.

-

If desired, counterstain the nuclei with DAPI or Hoechst stain.

-

Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and nuclear stain.

-

Protocol 3: Monitoring SPAAC Reaction Kinetics by UV-Vis Spectroscopy

The consumption of DBCO during a SPAAC reaction can be monitored by the decrease in its characteristic UV absorbance at approximately 309-310 nm.[7][10] This allows for the determination of pseudo-first-order rate constants.[10]

Materials:

-

DBCO-containing molecule

-

Azide-containing molecule

-

Reaction buffer

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

Spectrophotometer Setup:

-

Set the UV-Vis spectrophotometer to measure absorbance at the λ_max of the DBCO reagent (typically ~309 nm).[10]

-

-

Sample Preparation:

-

Prepare the reaction mixture in a quartz cuvette. The concentration of the DBCO reagent should be chosen to provide an initial absorbance within the linear range of the instrument.

-

Use a reference cuvette containing the buffer and the azide-containing molecule to zero the spectrophotometer.[10]

-

-

Data Acquisition:

-

Initiate the reaction by adding the DBCO-containing reagent to the cuvette with the azide-modified molecule.

-

Immediately begin monitoring the absorbance at 309 nm over time at regular intervals until the reaction reaches completion (i.e., the absorbance stabilizes).[10]

-

-

Data Analysis:

-

Convert absorbance values to concentration using the Beer-Lambert law.

-

Plot the natural logarithm of the DBCO concentration versus time. The slope of the resulting line will be the pseudo-first-order rate constant (k').[1]

-

Calculate the second-order rate constant (k₂) by dividing k' by the initial concentration of the reactant in excess.[1]

-

Applications in Drug Development

The DBCO-azide ligation is a powerful tool in drug development, particularly for the synthesis of Antibody-Drug Conjugates (ADCs).[11] ADCs combine the targeting specificity of a monoclonal antibody with the potent cytotoxic effects of a small molecule drug, enabling targeted delivery to cancer cells.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| No or low conjugation | One or both molecules are not labeled with DBCO or azide. | Confirm labeling of each component or repeat the activation process.[5] |

| DBCO-NHS ester has hydrolyzed. | Prepare fresh DBCO-NHS ester solution immediately before use.[5][12] | |

| Presence of sodium azide in buffers. | Use azide-free buffers for all steps involving the DBCO reagent.[7][13] | |

| Non-specific labeling | Impurities in reagents. | Use high-purity reagents and ensure proper purification of intermediates. |

| Low reaction yield | Suboptimal reaction conditions. | Optimize molar ratios, temperature, and reaction time. Consider increasing reactant concentrations.[6] |

| Steric hindrance. | If conjugating large biomolecules, consider using a DBCO reagent with a PEG spacer to increase flexibility and accessibility.[10] |

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. interchim.fr [interchim.fr]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. docs.aatbio.com [docs.aatbio.com]

- 8. benchchem.com [benchchem.com]

- 9. thno.org [thno.org]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 13. help.lumiprobe.com [help.lumiprobe.com]

The Strategic Role of DBCO-Amine in Advancing Antibody-Drug Conjugate Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antibody-drug conjugates (ADCs) represent a paradigm-shifting class of targeted therapeutics, combining the exquisite specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker connecting these two components is a critical determinant of an ADC's safety and efficacy. This technical guide provides an in-depth exploration of the pivotal role of dibenzocyclooctyne-amine (DBCO-amine) and its derivatives in the synthesis of next-generation ADCs. We will delve into the core principles of strain-promoted alkyne-azide cycloaddition (SPAAC), a cornerstone of bioorthogonal chemistry, and elucidate the advantages of DBCO-mediated conjugation. This guide will further provide detailed experimental protocols, quantitative data, and visual workflows to empower researchers in the rational design and synthesis of robust and effective ADCs.

Introduction: The Criticality of Linker Technology in ADCs

The linker in an ADC is far from a passive connector; it is a sophisticated chemical entity that profoundly influences the conjugate's stability, pharmacokinetics, and mechanism of action.[1][] An ideal linker must remain stable in systemic circulation to prevent premature payload release and associated off-target toxicity, while enabling efficient cleavage and payload delivery within the target cancer cell.[1][3] The advent of "click chemistry," particularly the copper-free SPAAC, has revolutionized ADC development by offering a bioorthogonal method for covalently ligating molecules in complex biological environments.[4][5] At the heart of this advancement is the DBCO linker.[4]

This compound and its activated derivatives, such as DBCO-NHS esters, are instrumental in SPAAC-based ADC synthesis.[5][6] The inherent ring strain of the dibenzocyclooctyne group allows for a rapid and highly specific reaction with azide-functionalized molecules without the need for a cytotoxic copper catalyst, a significant advantage over the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[4][7] This biocompatibility is paramount for in vivo applications and the synthesis of therapeutic agents.[4][7]

The Core of the Matter: this compound and Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The SPAAC reaction between a DBCO group and an azide (B81097) is a [3+2] cycloaddition that forms a stable triazole linkage.[] The reaction is driven by the high ring strain of the cyclooctyne, which significantly lowers the activation energy of the process.[4] This allows the reaction to proceed efficiently under mild, physiological conditions (aqueous buffer, room temperature), making it ideal for bioconjugation.[7]

Key Advantages of DBCO-Mediated SPAAC in ADC Synthesis:

-

Biocompatibility: The absence of a cytotoxic copper catalyst is a major advantage for therapeutic applications, preventing potential harm to living cells and organisms.[4]

-

Bioorthogonality: DBCO and azide groups are highly selective for each other and do not react with other functional groups present in biological systems, ensuring precise and targeted conjugation.[4]

-

Rapid Reaction Kinetics: The strain-promoted nature of the reaction leads to fast kinetics, often reaching completion in minutes to a few hours, resulting in high yields of the desired ADC.[4]

-

High Specificity and Efficiency: The SPAAC reaction is highly efficient, often proceeding to quantitative yields, which is crucial for controlling the drug-to-antibody ratio (DAR).[4][7]

-

Stability: Both the DBCO and azide functional groups exhibit long-term stability on biomolecules prior to conjugation.[4][7]

Experimental Protocols for DBCO-Based ADC Synthesis

The synthesis of an ADC using a DBCO linker typically involves a two-stage process: antibody modification with a DBCO derivative, followed by conjugation to an azide-functionalized payload.[6]

Protocol 1: Antibody Modification with DBCO-NHS Ester

This protocol describes the conjugation of a DBCO-NHS ester to the primary amines (e.g., lysine (B10760008) residues) on the surface of an antibody.

Materials:

-

Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.[6][9]

-

DBCO-NHS ester (e.g., DBCO-PEG4-NHS ester) freshly dissolved in anhydrous DMSO or DMF to a stock concentration of 10 mM.[4]

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 100 mM glycine).[4]

-

Purification equipment (e.g., desalting column, spin filtration, or dialysis cassettes).[10]

Procedure:

-

Antibody Preparation: Ensure the antibody solution is free of primary amine-containing buffers (like Tris) and stabilizing proteins (like BSA). If necessary, perform a buffer exchange into PBS.[9]

-

Reaction Setup: Add a 10-20 fold molar excess of the DBCO-NHS ester solution to the antibody solution. The final concentration of the organic solvent (DMSO or DMF) should not exceed 10-20% (v/v) to maintain antibody integrity.[4][6]

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.[4]

-

Quenching: Add the quenching solution to the reaction mixture to quench any unreacted DBCO-NHS ester. Incubate for 15 minutes.[7][9]

-

Purification: Purify the DBCO-modified antibody to remove excess reagents using a desalting column, spin filtration, or dialysis against PBS.[10]

-

Characterization: Determine the concentration of the DBCO-modified antibody using a protein assay (e.g., BCA assay). The degree of labeling (DOL), representing the average number of DBCO molecules per antibody, can be determined by UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the antibody) and ~309 nm (for the DBCO group).[6][11]

Protocol 2: Payload Conjugation via Copper-Free Click Chemistry (SPAAC)

This protocol details the final step of conjugating an azide-modified payload to the DBCO-functionalized antibody.

Materials:

-

Purified DBCO-modified antibody.

-

Azide-functionalized payload dissolved in a compatible solvent (e.g., DMSO).[10]

-

Reaction buffer (e.g., PBS, pH 7.4).[7]

Procedure:

-

Reaction Setup: Add a 1.5 to 5-fold molar excess of the azide-modified payload to the purified DBCO-antibody solution.[6][10]

-

Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C. For sensitive biomolecules, incubation at 4°C is recommended.[10]

-

Purification: Purify the final ADC to remove unreacted payload and other impurities using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).[10]

-

Characterization: Characterize the final ADC for purity, aggregation, and drug-to-antibody ratio (DAR) using techniques such as SDS-PAGE, SEC-HPLC, HIC-HPLC, and mass spectrometry.[10]

Quantitative Data Summary

The following tables summarize key quantitative parameters for ADC synthesis using DBCO linkers, compiled from various sources.

Table 1: Reaction Parameters for Antibody Modification with DBCO-NHS Ester

| Parameter | Value | Conditions/Notes | Source(s) |

| Molar Excess of DBCO-NHS Ester | 10-30 fold | Relative to the antibody. | [4][6][9] |

| Antibody Concentration | 1-10 mg/mL | In an amine-free buffer. | [6][7][9] |

| Organic Solvent Concentration | < 20% (v/v) | Typically DMSO or DMF. | [4][10] |

| Incubation Time | 30-60 minutes | At room temperature. | [4] |

| Incubation Temperature | Room Temperature (20-25°C) | Can be performed at 4°C for longer incubations. | [4][12] |

| pH | 7.0 - 9.0 | Optimal for NHS ester reaction with primary amines. | [4] |

Table 2: Reaction Parameters for Payload Conjugation via SPAAC

| Parameter | Value | Conditions/Notes | Source(s) |

| Molar Excess of Azide-Payload | 1.5-5 fold | Relative to the DBCO-modified antibody. | [6][10] |

| Incubation Time | 4-24 hours | Dependent on reactants and temperature. | [4][10] |

| Incubation Temperature | 4°C to 37°C | 4°C is preferred for long incubations to maintain protein stability. | [4] |

| pH | 7.0 - 9.0 | Typically performed in PBS. | [4] |

Table 3: Stability and Reactivity of DBCO Linkers

| Parameter | Value | Conditions/Notes | Source(s) |

| DBCO Stability on IgG | ~3-5% loss of reactivity | After 4 weeks at 4°C or -20°C. | [4] |

| SPAAC Reaction Time | < 5 min to overnight | Dependent on concentration and reactants. | [4] |

| Second-Order Rate Constant (k₂) | 0.24 M⁻¹s⁻¹ | For DBCO with benzyl (B1604629) azide in CH₃CN:H₂O (3:1). | [13] |

Visualizing the Process: Diagrams of ADC Synthesis

To further clarify the experimental workflow and the underlying chemical principles, the following diagrams are provided.

References

- 1. purepeg.com [purepeg.com]

- 3. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. benchchem.com [benchchem.com]

- 7. docs.aatbio.com [docs.aatbio.com]

- 9. help.lumiprobe.com [help.lumiprobe.com]

- 10. benchchem.com [benchchem.com]

- 11. Antibody Quantum Dot Conjugates Developed via Copper-free Click Chemistry for Rapid Analysis of Biological Samples Using a Microfluidic Microsphere Array System - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

The Researcher's Guide to Dibenzocyclooctyne (DBCO) Reagents: A Technical Deep Dive into Copper-Free Click Chemistry

For researchers, scientists, and drug development professionals, the precise and efficient modification of biomolecules is a cornerstone of innovation. Dibenzocyclooctyne (DBCO) reagents have emerged as a powerful tool in this pursuit, enabling robust bioconjugation through copper-free click chemistry. This technical guide provides an in-depth exploration of DBCO reagents, their mechanism of action, key applications, and detailed experimental protocols to empower your research and development endeavors.

Dibenzocyclooctyne, a specialized cyclooctyne (B158145), is at the forefront of bioorthogonal chemistry.[] Its significance lies in its ability to participate in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a highly efficient and biocompatible alternative to the traditional copper-catalyzed click chemistry.[][2] The intrinsic ring strain of the DBCO molecule dramatically accelerates the reaction with azide-functionalized molecules, eliminating the need for a cytotoxic copper catalyst.[3][4] This bioorthogonality ensures that the reaction proceeds with high specificity in complex biological environments without interfering with native cellular processes.[][5]

Core Principles of DBCO-Mediated Copper-Free Click Chemistry

The SPAAC reaction between a DBCO reagent and an azide (B81097) is a [3+2] cycloaddition that forms a stable triazole linkage.[3][5] This reaction is characterized by several key advantages:

-

Biocompatibility: The absence of a copper catalyst makes it ideal for use in living cells and whole organisms.[2][4]

-

High Specificity and Bioorthogonality: DBCO and azide groups react selectively with each other, even in the presence of other reactive functional groups found in biomolecules, minimizing off-target reactions.[][4]

-

Fast Reaction Kinetics: The inherent strain of the cyclooctyne ring enables rapid conjugation, even at low concentrations.[]

-

Stability: Both DBCO and azide-modified biomolecules exhibit long-term stability in aqueous buffers.[3][4]

-

High Efficiency: The reaction proceeds with high yields, resulting in a stable triazole product.[3][4]

Key Applications in Research and Drug Development

The versatility of DBCO reagents has led to their widespread adoption in numerous applications, including:

-

Biomolecule Labeling: Covalent labeling of proteins, nucleic acids, lipids, and other biomolecules for visualization and tracking.[][6]

-

Antibody-Drug Conjugates (ADCs): A critical technology for linking potent cytotoxic drugs to monoclonal antibodies for targeted cancer therapy.[7][8][9]

-

In Vivo Imaging: Attachment of imaging agents (e.g., fluorescent dyes, radioisotopes) to biomolecules for non-invasive imaging in living organisms.[7][10]

-

Drug Delivery: Functionalization of nanoparticles and liposomes for targeted drug delivery.[6][11]

-

PROTACs and Molecular Glues: Synthesis of complex molecules for targeted protein degradation.[12]

-

Cell Surface Engineering: Modification of cell surfaces for studying cellular interactions and targeted therapies.[11]

Quantitative Data Summary

For effective experimental design, understanding the quantitative parameters of DBCO-based reactions is crucial. The following tables summarize key data points for antibody labeling and subsequent copper-free click chemistry.

| Parameter | Value | Citations |

| Molar Excess (DBCO-NHS ester to Antibody) | 5-30 fold | [13][14] |

| Reaction Time (Antibody Activation) | 30-60 minutes at room temperature | [13][14] |

| Molar Excess (Azide-modified molecule to DBCO-Antibody) | 1.5-4 fold | [13][14] |

| Reaction Time (SPAAC) | < 5 minutes to overnight | [13] |

| Optimal pH | 7.0 - 9.0 | [13] |

| DBCO Stability on IgG (4°C or -20°C) | ~3-5% loss of reactivity over 4 weeks | [13] |

| Reagent | Second-Order Rate Constant (M⁻¹s⁻¹) | Notes | Citations |

| DBCO | ~0.1 - 1.0 | Commonly used, good balance of reactivity and stability. | [6][13] |

| BCN | ~0.01 - 0.1 | Also used intracellularly. | [13] |

| BARAC | > 1.0 | Higher kinetics but can be unstable. | [13] |

| TMTH | > 1.0 | Higher kinetics but can be unstable. | [13] |

Experimental Protocols

Detailed methodologies are essential for successful bioconjugation using DBCO reagents. The following are generalized protocols for the activation of an antibody with a DBCO-NHS ester and the subsequent copper-free click chemistry reaction.

Protocol 1: Antibody Activation with DBCO-NHS Ester

Objective: To introduce a reactive DBCO group onto an antibody via its primary amine residues (e.g., lysine).

Materials:

-

Antibody in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.[13][15]

-

DBCO-NHS ester (e.g., DBCO-PEG4-NHS) freshly dissolved in anhydrous DMSO or DMF to a stock concentration of 10 mM.[13][14]

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 100 mM glycine).[13]

-

Spin desalting column or other means for buffer exchange/purification.[13]

Procedure:

-

Preparation: Ensure the antibody solution is free of amine-containing buffers (like Tris) and stabilizers like BSA. If necessary, perform a buffer exchange into PBS.[13][14]

-

Reaction Setup: Add a 20-30 fold molar excess of the DBCO-NHS ester solution to the antibody solution.[14][15] The final concentration of the organic solvent (DMSO or DMF) should be below 20% to maintain antibody integrity.[13][14]

-

Incubation: Incubate the reaction mixture for 60 minutes at room temperature with gentle mixing.[14]

-

Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for an additional 15 minutes at room temperature to quench any unreacted DBCO-NHS ester.[13][14]

-

Purification: Remove excess, unreacted DBCO-NHS ester and byproducts using a spin desalting column equilibrated with the desired storage buffer (e.g., PBS).[13]

-

Characterization (Optional): The degree of DBCO labeling can be determined spectrophotometrically by measuring the absorbance at 280 nm (for the protein) and ~310 nm (for DBCO).[13][15] The DBCO-functionalized antibody can be stored at -20°C for future use.[13]

Protocol 2: Copper-Free Click Chemistry Conjugation

Objective: To conjugate the DBCO-activated antibody with an azide-containing molecule.

Materials:

-

DBCO-activated antibody.

-

Azide-functionalized molecule (e.g., oligonucleotide, peptide, drug).[13]

-

Reaction buffer (e.g., PBS, pH 7.4).[13]

Procedure:

-

Reaction Setup: Mix the DBCO-activated antibody with a 1.5 to 4-fold molar excess of the azide-functionalized molecule in the reaction buffer.[13][14]

-

Incubation: Incubate the reaction mixture from 2-4 hours at room temperature to overnight at 4°C.[16][17] For some applications, incubation can extend up to 48 hours to improve efficiency.[16]

-

Purification: Purify the final conjugate to remove unreacted azide-modified molecules using an appropriate method such as size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or affinity chromatography.[16]

-

Validation: Validate the formation of the conjugate using techniques such as SDS-PAGE, which should show a band shift corresponding to the increased molecular weight of the conjugate, mass spectrometry, or HPLC.[13][16]

Visualizing Workflows and Pathways

To further clarify the processes involved, the following diagrams illustrate the experimental workflow for antibody-drug conjugate (ADC) synthesis and a representative signaling pathway that can be studied using DBCO-functionalized probes.

Caption: Experimental workflow for ADC synthesis using DBCO chemistry.

Caption: EGFR signaling pathway, a target for DBCO-labeled antibodies.

References

- 2. Activated DBCO PEG for Copper Free Click Chemistry | Biopharma PEG [biochempeg.com]

- 3. interchim.fr [interchim.fr]

- 4. interchim.fr [interchim.fr]

- 5. medium.com [medium.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. benchchem.com [benchchem.com]

- 9. njbio.com [njbio.com]

- 10. Azide (Az)/Dibenzylcyclooctyne (DBCO)-based Click Imaging Service - CD BioGlyco [glycoclick.bioglyco.com]

- 11. Dibenzocyclooctyne (DBCO) Modification - CD Bioparticles [cd-bioparticles.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. benchchem.com [benchchem.com]

- 14. help.lumiprobe.com [help.lumiprobe.com]

- 15. docs.aatbio.com [docs.aatbio.com]

- 16. benchchem.com [benchchem.com]

- 17. DBCO PEG NHS [nanocs.net]

Methodological & Application

Application Notes and Protocols for the Conjugation of DBCO-Amine to Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the covalent conjugation of a DBCO-amine to a molecule containing a carboxylic acid group. The primary method described is the widely used carbodiimide (B86325) crosslinker chemistry involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). This technique is fundamental in bioconjugation for applications such as antibody-drug conjugate (ADC) development, targeted drug delivery, and advanced cellular imaging.[1]

The DBCO (Dibenzocyclooctyne) moiety is a critical component for copper-free click chemistry (Strain-Promoted Alkyne-Azide Cycloaddition or SPAAC), a bioorthogonal reaction that enables the efficient and specific ligation of molecules in complex biological environments.[1][2] By conjugating a this compound to a carboxylic acid-containing molecule, the molecule is functionalized for subsequent rapid and specific reaction with an azide-tagged partner.[2][3]

Reaction Mechanism

The conjugation process is typically a two-step, one-pot reaction.[1] Direct reaction between a carboxylic acid and an amine to form an amide bond is generally unfavorable and requires high temperatures.[4] Carbodiimide chemistry overcomes this by activating the carboxylic acid.

-

Activation of the Carboxylic Acid : EDC reacts with a carboxyl group to form a highly reactive and unstable O-acylisourea intermediate.[1][4][5]

-